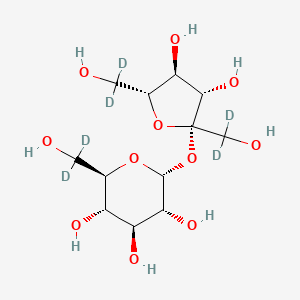
Sucrose-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose-d6: is a deuterated form of sucrose, where six hydrogen atoms are replaced by deuterium. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The compound retains the same chemical structure as regular sucrose, which is a disaccharide composed of glucose and fructose linked via their anomeric carbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-d6 typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Análisis De Reacciones Químicas
Types of Reactions: Sucrose-d6 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and glycosylation. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent monosaccharides, glucose-d6 and fructose-d6.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize this compound, leading to the formation of various oxidation products.
Glycosylation: this compound can participate in glycosylation reactions to form glycosides, which are useful in the synthesis of complex carbohydrates.
Major Products: The major products formed from these reactions include deuterated glucose and fructose, as well as various glycosides and oxidation products. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Sucrose-d6 is widely used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The deuterium atoms provide distinct NMR signals, allowing researchers to investigate molecular interactions and conformational changes.
Biology: In metabolic studies, this compound serves as a tracer to monitor the metabolic pathways of sucrose in living organisms. It helps in understanding the role of sucrose in energy production, storage, and utilization.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sucrose and its derivatives in the human body. It aids in the development of therapeutic agents and dietary supplements.
Industry: In the food industry, this compound is employed to study the stability and degradation of sucrose in various food products. It helps in optimizing processing conditions and improving product shelf life.
Mecanismo De Acción
The mechanism of action of Sucrose-d6 is similar to that of regular sucrose. It is hydrolyzed by enzymes such as sucrase to release glucose-d6 and fructose-d6, which are then absorbed and metabolized by the body. The deuterium atoms do not significantly alter the biochemical pathways but provide valuable insights into the reaction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Glucose-d6: A deuterated form of glucose, used in similar research applications.
Fructose-d6: A deuterated form of fructose, also used in metabolic studies.
Uniqueness of Sucrose-d6: this compound is unique due to its isotopic labeling, which allows for detailed investigation of chemical and biological processes. The presence of deuterium atoms provides distinct NMR signals and enables precise tracking of metabolic pathways, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
348.33 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 |
Clave InChI |
CZMRCDWAGMRECN-VDUDFNQTSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
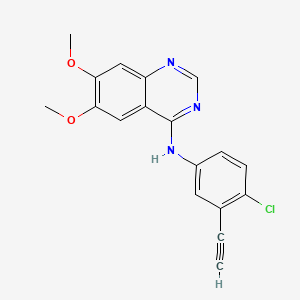
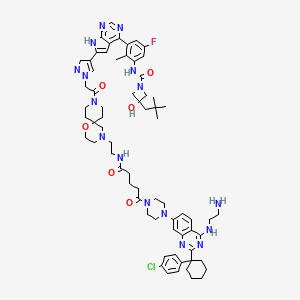

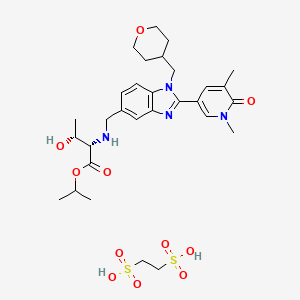
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
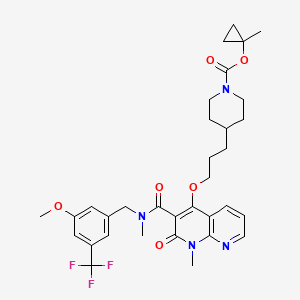

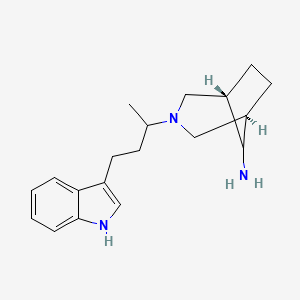
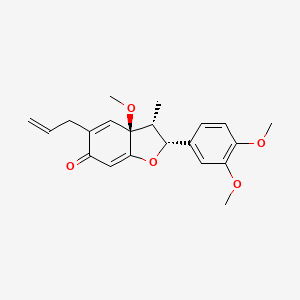

![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
